1,6-Diphenoxy-2,4-hexadiyne

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

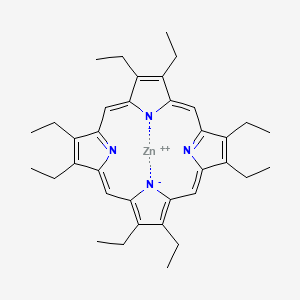

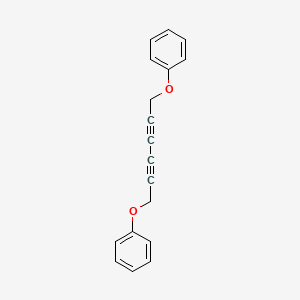

1,6-Diphenoxy-2,4-hexadiyne, also known as dimerized phenyl propargyl ether (DPPE), is a disubstituted diacetylene . It has a molecular formula of C18H14O2 and a molecular weight of 262.30 .

Synthesis Analysis

1,6-Diphenoxy-2,4-hexadiyne is reported to be synthesized by the oxidative coupling of phenyl propargyl ether .Molecular Structure Analysis

The molecular structure of 1,6-Diphenoxy-2,4-hexadiyne is represented by the SMILES stringC(Oc1ccccc1)C#CC#CCOc2ccccc2 . Its structural and spectroscopic properties have been analyzed using vibrational spectroscopy and quantum-chemical calculations . Physical And Chemical Properties Analysis

1,6-Diphenoxy-2,4-hexadiyne is a solid substance . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications

Tuning Topochemical Polymerization of Diacetylenes : This study examined several analogues of 1,6-bis(diphenylamino)-2,4-hexadiyne, assessing their thermal and photochemical solid-state polymerization reactivity. It found that only one compound showed measurable polymerization reactivity, which was rationalized based on X-ray crystallographic results. The polymerized product showed solubility in organic solvents like chloroform and THF (Deschamps et al., 2010).

Electronic Spectra of Diphenylacetylene and 1,3-Butadiyne : This research measured the electronic absorption spectra of 2,4-hexadiyne-1,6-diol in a single crystalline state with polarized light. The results, along with theoretical calculations, provided confirmative assignments of the electronic transitions of these molecules (Takabe, M. Tanaka, J. Tanaka, 1974).

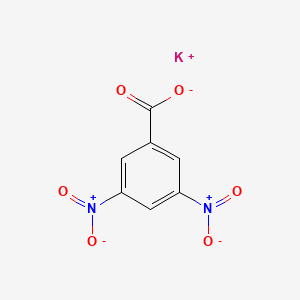

Ferroelectric Phase Transition of 1,6-bis(2,4-dinitrophenoxy)-2,4-hexadiyne (DNP) : Specific heat measurements were used to characterize the ferroelectric phase transition of 1,6-bis(2,4-dinitrophenoxy)-2,4-hexadiyne. The data supported a tricritical phase transition of monomer crystals and observed a lowering of the transition temperature with increasing polymer content (Nemec, Dormann, 1994).

Reactivity with a Triruthenium Carbonyl Cluster : A study on the reactivity of diynes, including 1,6-diphenoxy-2,4-hexadiyne, with a 1-azavinylidene bridged triruthenium carbonyl cluster was conducted. It revealed insights into the insertion reactions of diynes into different metal-ligand bonds (Cabeza et al., 2000).

Safety and Hazards

1,6-Diphenoxy-2,4-hexadiyne is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of water .

properties

IUPAC Name |

6-phenoxyhexa-2,4-diynoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h3-8,11-14H,15-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTRFBNXAKJTBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC#CC#CCOC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Diphenoxy-2,4-hexadiyne | |

CAS RN |

30980-37-1 |

Source

|

| Record name | 1,6-Diphenoxy-2,4-hexadiyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.